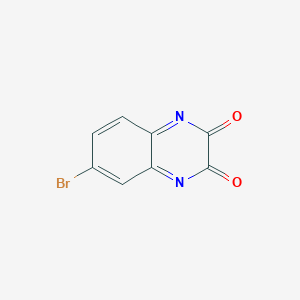

6-Bromoquinoxaline-2,3-dione

Description

Significance of Quinoxaline (B1680401) Derivatives in Chemical Sciences

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have been the subject of extensive research. wisdomlib.org Structurally, quinoxaline, also known as benzopyrazine, is formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring. ipp.ptijpsjournal.com This arrangement makes it a bioisostere of molecules like quinoline (B57606) and naphthalene. ijpsjournal.com The inherent chemical properties of the quinoxaline nucleus have made its derivatives valuable in various scientific domains.

In the field of medicinal chemistry, quinoxaline derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. ontosight.aimdpi.com Some have even been investigated as potential neuroprotective agents. ontosight.ai The structural versatility of the quinoxaline scaffold allows for the synthesis of a multitude of derivatives with tailored biological functions. ijpsjournal.com Beyond medicine, these compounds have found applications as electron-luminescent materials, organic semiconductors, and dyes. mdpi.com Their ability to act as electron-transporting materials has led to their use in organic solar cells (OSCs), dye-sensitized solar cells (DSSCs), and organic light-emitting diodes (OLEDs). d-nb.infobeilstein-journals.org

Overview of the Quinoxaline-2,3-dione Motif in Heterocyclic Chemistry

Within the broader family of quinoxalines, the quinoxaline-2,3-dione motif represents a particularly important subclass of nitrogen-containing heterocycles. researchgate.netnih.gov This unique framework is widely utilized in both natural product synthesis and medicinal chemistry. researchgate.net The synthesis of the quinoxaline-2,3-dione core is often achieved through the condensation reaction of an o-phenylenediamine (B120857) with oxalic acid. mdpi.comnih.gov

The chemical reactivity of the dione (B5365651) structure allows for various modifications, making it a versatile intermediate in organic synthesis. nih.gov For instance, the presence of two ketone groups provides sites for further chemical transformations. Research has shown that the quinoxaline-2,3-dione scaffold is a classic framework for competitive AMPA receptor antagonists, which are crucial in the study of neurodegenerative disorders. researchgate.net The deprotonation of these compounds at physiological pH allows them to interact specifically with receptors in their anionic form. researchgate.net

The compound at the center of this article, 6-Bromoquinoxaline-2,3-dione, features a bromine atom at the 6-position of the quinoxaline-2,3-dione core. This substitution significantly influences its chemical properties and potential applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1910-90-3 |

| Molecular Formula | C₈H₅BrN₂O₂ |

| Molecular Weight | 241.04 g/mol |

| Synonyms | 6-Bromo-1,4-dihydroquinoxaline-2,3-dione, 6-Bromo-2,3-quinoxalinediol |

This data is compiled from multiple sources. ontosight.aicymitquimica.comchemscene.com

The synthesis of this compound can be achieved through the reaction of 4-bromo-o-phenylenediamine with oxalic acid in hydrochloric acid. mdpi.com This straightforward synthesis makes it an accessible precursor for creating a diverse range of more complex molecules. mdpi.com The bromine atom offers a reactive site for further functionalization, for example, through substitution reactions, allowing for the generation of a library of derivatives for various research purposes, including the development of novel therapeutic agents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H3BrN2O2 |

|---|---|

Molecular Weight |

239.03 g/mol |

IUPAC Name |

6-bromoquinoxaline-2,3-dione |

InChI |

InChI=1S/C8H3BrN2O2/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H |

InChI Key |

SZYFDUOQOKNXLM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC(=O)C(=O)N=C2C=C1Br |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromoquinoxaline 2,3 Dione and Its Analogues

Strategies for Quinoxaline-2,3-dione Core Construction

The foundational step in synthesizing the target compound is the formation of the quinoxaline-2,3-dione heterocyclic system. This is typically achieved through cyclocondensation reactions involving appropriately substituted aromatic diamines and 1,2-dicarbonyl compounds or their synthetic equivalents.

A primary and straightforward method for constructing the quinoxaline-2,3-dione core involves the direct cyclization of ortho-phenylenediamine derivatives. A key example is the synthesis of 6-bromo-1,4-dihydroquinoxaline-2,3-dione, which is prepared by the reaction of 4-bromo-o-phenylenediamine with oxalic acid in the presence of an acid like hydrochloric acid. mdpi.com This approach is a specific instance of the more general synthesis where o-phenylenediamine (B120857) or its substituted analogues are condensed with oxalic acid or its esters, such as diethyl oxalate, to yield the corresponding quinoxaline-2,3-diones. arcjournals.orgnih.govmcgill.ca

The general reaction involves heating a mixture of the diamine and the dicarbonyl source. arcjournals.org For instance, 6-aminoquinoxaline-2,3(1H,4H)-dione is synthesized by the initial formation of the quinoxaline-2,3-dione core through the condensation of the relevant aniline (B41778) derivative with oxalic acid or its equivalents. This direct cyclization is a versatile and widely used strategy due to the commercial availability of the starting materials.

| Starting Diamine | Reagent | Product | Reference |

| 4-Bromo-o-phenylenediamine | Oxalic acid/HCl | 6-Bromo-1,4-dihydroquinoxaline-2,3-dione | mdpi.com |

| o-Phenylenediamine | Oxalic acid dihydrate/HCl | 1,4-Dihydro-quinoxaline-2,3-dione | arcjournals.orgnih.gov |

| 2-Amino-4-bromoaniline | Diethyl oxalate | 6-Bromoquinoxaline-2,3(1H,4H)-dione | mcgill.ca |

The condensation of an aromatic o-diamine with an α-dicarbonyl compound is a classical and highly effective method for quinoxaline (B1680401) synthesis. mtieat.orgcusat.ac.in This reaction is facile and serves as the most common route for preparing quinoxaline and its derivatives. cusat.ac.inscielo.br The traditional approach often requires elevated temperatures and the use of a strong acid catalyst. mdpi.com

Various dicarbonyl precursors can be employed. While oxalic acid is used for the dione (B5365651), other 1,2-dicarbonyl compounds like glyoxal (B1671930) and 2,3-butanedione (B143835) can be condensed with o-phenylenediamines to form the corresponding quinoxalines. cusat.ac.inmdpi.com The reaction's efficiency can be influenced by the choice of catalyst and solvent system, with modern methods utilizing milder conditions. For example, an ammonium (B1175870) chloride-methanol system has been shown to be an effective, acid-free catalyst for this condensation at room temperature, with yields often exceeding 95%. scielo.br The nature of the substituents on the diamine can affect the reaction time; electron-withdrawing groups generally necessitate longer reaction times. scielo.br

| Diamine | Dicarbonyl Precursor | Catalyst/Conditions | Product Class | Reference |

| Benzene-1,2-diamines | 1,2-Dicarbonyl compounds | NH4Cl-CH3OH, room temp. | Quinoxalines | scielo.br |

| o-Phenylenediamine | Glyoxal | - | Quinoxaline | cusat.ac.in |

| 2,3-Diamino-1,4-naphthoquinone | α-Dicarbonyl compounds | Multistep | Benzo[g]quinoxaline-5,10-diones | mdpi.com |

Oxidation-based methods provide an alternative route to the quinoxaline-2,3-dione core, often starting from precursors that are subsequently oxidized to form the dicarbonyl moiety. One such strategy involves the use of α-hydroxylated ketones or vicinal diols as surrogates for 1,2-dicarbonyl compounds. These precursors undergo oxidation in tandem with the cyclization reaction. chim.it For instance, MnO2 has been used to mediate the synthesis of quinoxalines through a tandem oxidation-condensation process. chim.it

Another approach involves the oxidative cyclization of α-haloketones with 1,2-diamines. researchgate.net More complex syntheses can start from precursors like p-dimethoxybenzene, which undergoes a sequence of nitration, reduction to a diamine, condensation with a dicarbonyl compound like 2,3-butanedione, and a final oxidation step using an agent such as ceric ammonium nitrate (B79036) (CAN) to yield the quinoxaline-dione structure. mdpi.com

Regioselective Bromination Techniques for Quinoxalines

Introducing a bromine atom at a specific position, such as C-6, on the quinoxaline ring requires regioselective bromination techniques. The choice of brominating agent and reaction conditions is critical to control the position of substitution on the benzene (B151609) portion of the heterocyclic system.

Direct electrophilic bromination of the quinoxaline aromatic ring is a fundamental approach. The reaction of quinoxaline in a strong acid medium, such as concentrated sulfuric acid (H2SO4) or triflic acid (CF3SO3H), can lead to bromination. thieme-connect.com However, these reactions can be slow and may lack high regioselectivity, sometimes producing a mixture of products. thieme-connect.com For example, the bromination of quinoxaline in H2SO4 at temperatures from room temperature to 60°C was reported to yield 5-bromoquinoxaline, but only in a low yield of 12%. thieme-connect.com

A milder and more selective method involves the use of tetrabutylammonium (B224687) tribromide (TBATB). rsc.orgrsc.org This reagent is considered safer and easier to handle than molecular bromine. rsc.org It allows for the highly selective C3-bromination or C1, C3-dibromination of pyrrolo[1,2-a]quinoxalines through an electrophilic addition mechanism. rsc.orgrsc.org

| Substrate | Brominating Agent | Acid/Conditions | Major Product(s) | Reference |

| Quinoxaline | NBS/H2SO4 | Room temp. to 60°C | 5-Bromoquinoxaline (12% yield) | thieme-connect.com |

| Isoquinoline | NBS/concd. H2SO4 | -25°C | 5-Bromoisoquinoline | thieme-connect.com |

| Pyrrolo[1,2-a]quinoxalines | Tetrabutylammonium tribromide (TBATB) | - | C3-brominated products | rsc.orgrsc.org |

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the bromination of quinoxaline derivatives. byu.eduresearchgate.net The reaction conditions can be tuned to achieve the desired regioselectivity. For instance, the reaction of quinoxaline with NBS and a catalytic amount of benzoyl peroxide in refluxing glacial acetic acid has been used to synthesize 6-bromoquinoxaline. chemicalbook.com

The use of a strong acid in conjunction with NBS can significantly influence the reaction's outcome. A notable development is the use of triflic acid-assisted regioselective bromination. researchgate.netnih.govresearcher.life This method allows for the high-yield synthesis of specific bromo-substituted quinoxaline derivatives. For example, treating a quinoxaline derivative with NBS in triflic acid can lead to highly selective bromination at specific positions on the benzene ring. researchgate.netnih.govresearcher.life The bromination of 2,3-dimethylquinoxaline (B146804) has also been successfully accomplished using NBS. byu.edu

| Substrate | Reagent | Conditions | Product | Reference |

| Quinoxaline | NBS, Benzoyl peroxide | Acetic acid, reflux | 6-Bromoquinoxaline | chemicalbook.com |

| 6,7-Difluoroquinoxaline-2-ol | NBS | Triflic acid | 5,8-Dibromo-6,7-difluoroquinoxaline-2-ol | researchgate.netnih.govresearcher.life |

| 2,3-Dimethylquinoxaline | N-Bromosuccinimide | - | Brominated 2,3-dimethylquinoxaline | byu.edu |

| Quinoxaline | N-Bromosuccinimide | Acetonitrile, reflux | Monobrominated quinoxaline | researchgate.net |

Multi-Step Synthetic Routes to 6-Bromoquinoxaline-2,3-dione

Traditional synthetic approaches to this compound often involve a sequential construction of the quinoxaline core followed by necessary functional group interconversions.

A common and well-established method for the synthesis of 6-bromo-1,4-dihydroquinoxaline-2,3-dione involves the cyclocondensation of 4-bromo-o-phenylenediamine with oxalic acid. mdpi.comresearchgate.net This reaction is typically carried out in an acidic medium, such as a hydrochloric acid solution, to facilitate the formation of the quinoxaline-2,3-dione ring system. mdpi.comresearchgate.net The process begins with the reaction of the diamine and oxalic acid, which upon heating, yields 6-bromo-1,4-dihydroquinoxaline-2,3-dione. mdpi.comresearchgate.net This intermediate is a crucial precursor for further derivatization. Some methods describe refluxing the reactants in aqueous 4N HCl to produce the desired quinoxalinedione. researchgate.net

The 6-bromo-1,4-dihydroquinoxaline-2,3-dione obtained from the initial condensation step can be converted to the more reactive 6-bromo-2,3-dichloroquinoxaline (B20724). This chlorination is a key step for enabling subsequent derivatization reactions. The process is typically achieved by treating the dione intermediate with a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a catalytic amount of dimethylformamide (DMF). mdpi.comresearchgate.net Another method involves heating the quinoxaline-2,3-dione with an excess of thionyl chloride to yield the dichloro derivative. researchgate.netmcgill.ca This transformation is significant as the resulting 6-bromo-2,3-dichloroquinoxaline is a versatile precursor for introducing various substituents at the 2- and 3-positions of the quinoxaline ring. mdpi.com

Advanced Synthetic Protocols for Derivatization

To enhance efficiency and expand the molecular diversity of this compound analogues, advanced synthetic methods have been developed. These include palladium-catalyzed cross-coupling reactions, microwave-assisted synthesis, and one-pot procedures.

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of the this compound scaffold.

Negishi Coupling: The Negishi coupling, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, has been explored for creating C-C bonds at the 6-position of the quinoxaline ring. mcgill.caillinois.edu However, attempts to perform a Negishi cross-coupling directly on 6-bromoquinoxaline-2,3(1H,4H)-dione have been reported as unsuccessful, potentially due to the competing coordination of the dicarbonyl oxygens with the palladium catalyst. mcgill.ca To circumvent this, the dione is often converted to a more suitable derivative, such as 6-bromo-2,3-dimethoxyquinoxaline, which then successfully undergoes Negishi coupling. mcgill.ca Challenges in Negishi couplings can sometimes be overcome with the use of specific palladacycle precatalysts and careful selection of ligands and reaction conditions. sci-hub.se

Heck Coupling: The Heck reaction, which couples an unsaturated halide with an alkene using a palladium catalyst, has been utilized to introduce vinyl groups onto the quinoxaline core. For instance, the Heck coupling of 6-bromo-2,3-bis[(E)-styryl]quinoxaline with various acrylates has been investigated, demonstrating that the reaction conditions, including the choice of catalyst, solvent, and base, are crucial for successful outcomes. rsc.orgrsc.org These reactions expand the π-conjugated system of the quinoxaline derivatives, which is relevant for applications in materials science.

| Coupling Reaction | Catalyst/Reagents | Substrate Example | Product Type | Reference |

| Negishi Coupling | Palladium Catalyst, Organozinc Reagent | 6-bromo-2,3-dimethoxyquinoxaline | α-Amino Acid-Linked Quinoxaline | mcgill.ca |

| Heck Coupling | Pd(OAc)₂, P(o-tol)₃, NEt₃ | 3-Iodo-quinoxaline | Alkenylated Quinoxaline | |

| Heck Coupling | Palladium Catalyst, Acrylates | (R)-6-bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine | Acrylate-grafted thienopyrimidines | rsc.org |

Microwave-assisted synthesis has emerged as a valuable technique for accelerating the synthesis of quinoxaline derivatives. researchgate.netresearchgate.net This method offers advantages such as significantly reduced reaction times, often from hours to minutes, and improved yields. researchgate.net Both solvent-free methods using mineral supports like acidic alumina (B75360) and polar paste systems have been successfully employed for the synthesis of quinoxalines under microwave irradiation. researchgate.net These benign approaches often lead to cleaner reactions and simpler work-up procedures, making them an attractive green alternative to conventional heating methods. researchgate.net

One-pot syntheses offer a streamlined approach to complex molecules by combining multiple reaction steps into a single procedure without isolating intermediates. This strategy has been successfully applied to the synthesis of 2,3-dichloroquinoxaline (B139996) derivatives. nih.govgoogle.com For instance, a one-pot method has been developed that starts from o-phenylenediamine and oxalic acid, using environmentally friendly catalysts like silica (B1680970) gel or methanesulfonic acid, to produce 2,3-dichloroquinoxalines directly. google.com This approach avoids the isolation and purification of the intermediate quinoxaline-2,3-dione, reducing operational complexity and cost. google.com Another one-pot synthesis involves the AlCl₃-induced (hetero)arylation of 2,3-dichloroquinoxaline to create mono- and disubstituted quinoxalines. nih.govscite.ai Furthermore, a copper-free, Pd/C-catalyzed one-pot reaction has been reported for the synthesis of 1-aryl-4-(2-phenylethynyl) mdpi.comnih.govscite.aitriazolo[4,3-a]quinoxalines in water, showcasing the versatility of one-pot methodologies. nih.gov

Chemical Reactivity and Derivatization of 6 Bromoquinoxaline 2,3 Dione

Nucleophilic Substitution Reactions on the Dihalogenated Quinoxaline (B1680401) Core

While 6-bromoquinoxaline-2,3-dione itself has reactive nitrogen atoms, its conversion to 6-bromo-2,3-dichloroquinoxaline (B20724) is a common and crucial step for enabling potent nucleophilic aromatic substitution (SNAr) reactions. mdpi.com The chlorination is typically achieved by treating the dione (B5365651) with phosphorus oxychloride. mdpi.com In the resulting 6-bromo-2,3-dichloroquinoxaline, the chlorine atoms at the C2 and C3 positions of the pyrazine (B50134) ring are highly susceptible to displacement by nucleophiles. mdpi.comsmolecule.com This reactivity is a cornerstone for synthesizing a diverse array of polyfunctionalized quinoxalines. researchgate.netarabjchem.org

The substitution can often be controlled to achieve either mono- or di-substituted products. researchgate.net For instance, the reaction of 6-bromo-2,3-dichloroquinoxaline with one molar equivalent of hydrazine (B178648) hydrate (B1144303) selectively yields 6-bromo-2-chloro-3-hydrazinylquinoxaline. mdpi.com Subsequent reaction with another equivalent of hydrazine hydrate leads to the disubstituted product, 6-bromo-2,3-dihydrazinylquinoxaline. mdpi.com

A variety of nucleophiles have been successfully employed in these SNAr reactions. These include:

N-Nucleophiles : Primary and secondary amines, such as piperidine (B6355638) and morpholine, react to form the corresponding amino-substituted quinoxalines. mdpi.comsoton.ac.uk

O-Nucleophiles : Alcohols and phenols can be used to introduce alkoxy and aryloxy groups onto the quinoxaline core. soton.ac.uk

S-Nucleophiles : Reagents like thiourea (B124793) can be used to introduce sulfur-containing functionalities. smolecule.commdpi.comresearchgate.net

The reactions of 2,3-dichloroquinoxaline (B139996) with various nucleophilic species provide a viable pathway to form new carbon-heteroatom bonds (C-N, C-O, C-S) at the C2 and C3 positions. researchgate.net

Table 1: Examples of Nucleophilic Substitution on 6-Bromo-2,3-dichloroquinoxaline

| Nucleophile | Product | Reaction Conditions | Reference |

| Hydrazine hydrate (1.5 mol) | 6-bromo-2-chloro-3-hydrazinylquinoxaline | Ethanol, 0 °C, stirring | mdpi.com |

| Piperidine | 6-bromo-2-chloro-3-(piperidin-1-yl)quinoxaline | Acetonitrile, K₂CO₃, reflux | mdpi.com |

| Morpholine | 4-(6-bromo-3-chloroquinoxalin-2-yl)morpholine | Acetonitrile, K₂CO₃, reflux | mdpi.com |

| Thiourea | Quinoxaline-2,3(1H,4H)-dithione derivatives | Not specified | smolecule.commdpi.com |

| Primary/Secondary Amines | 2-alkanamino-3-chloroquinoxalines | Equimolar amounts | soton.ac.uk |

Functionalization at Nitrogen Atoms of the Quinoxaline Ring

The two nitrogen atoms within the dione ring (at positions N1 and N4) of this compound behave as secondary amides (lactams) and are amenable to functionalization, most commonly through alkylation. imist.ma N-alkylation reactions introduce substituents at these positions, which can significantly alter the compound's physical and biological properties.

Phase transfer catalysis is an effective method for these alkylation reactions. imist.ma Using a catalyst like benzyltriethylammonium chloride (BTEAC) or tetrabutylammonium (B224687) bromide (TBAB) in the presence of a base such as potassium carbonate in a solvent like DMF allows for the attachment of various alkyl groups. imist.ma This method has been used to synthesize a range of N-alkylated quinoxaline-2,3-diones with good yields. imist.ma

Another approach to functionalizing the nitrogen atoms is through the Mannich reaction. Quinoxaline-2,3-dione can react with formaldehyde (B43269) and various ketones to generate the corresponding Mannich bases, which are useful intermediates in organic synthesis. nih.gov

Table 2: N-Alkylation of Substituted Quinoxaline-2,3-diones

| Starting Material | Alkylating Agent | Catalyst | Product | Yield | Reference |

| 6-Chloroquinoxaline-2,3(1H,4H)-dione | Ethyl Bromide | BTBA | 1,4-Diethyl-6-chloroquinoxaline-2,3(1H,4H)-dione | 85% | imist.ma |

| 6-Nitroquinoxaline-2,3(1H,4H)-dione | Ethyl Bromide | BTBA | 1,4-Diethyl-6-nitroquinoxaline-2,3(1H,4H)-dione | 91% | imist.ma |

| 6-Chloroquinoxaline-2,3(1H,4H)-dione | Propyl Bromide | BTBA | 6-Chloro-1,4-dipropylquinoxaline-2,3(1H,4H)-dione | 82% | imist.ma |

| 6-Nitroquinoxaline-2,3(1H,4H)-dione | Propyl Bromide | BTBA | 6-Nitro-1,4-dipropylquinoxaline-2,3(1H,4H)-dione | 88% | imist.ma |

Transformations Involving the Bromine Substituent

The bromine atom at the C6 position on the benzene (B151609) portion of the ring is less reactive towards traditional SNAr reactions compared to halogens at the C2 and C3 positions. smolecule.com However, its presence is crucial as it serves as a key handle for a variety of synthetic transformations, particularly metal-catalyzed cross-coupling reactions. The introduction of a bromo group on the quinoxaline skeleton has been shown to be a valuable strategy for enhancing the biological activity of the resulting derivatives. nih.gov

Direct substitution of the bromine atom can be challenging, but its primary utility lies in its ability to participate in reactions that form new carbon-carbon or carbon-heteroatom bonds, as detailed in the following section on coupling reactions.

Coupling Reactions for Extended Conjugated Systems

The C6-bromo substituent is an ideal functional group for palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecules and extended conjugated systems from the quinoxaline core. The two most prominent of these reactions are the Suzuki-Miyaura and Sonogashira couplings.

The Suzuki-Miyaura coupling involves the reaction of the bromoquinoxaline with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgjk-sci.com This reaction forms a new carbon-carbon single bond and is widely used to synthesize biaryl compounds or to attach other aryl or vinyl substituents. fishersci.co.uk

The Sonogashira coupling reaction pairs the bromoquinoxaline with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst to form a carbon-carbon triple bond. wikipedia.orgorganic-chemistry.org This method is highly effective for synthesizing aryl-alkyne structures, which are valuable precursors for more complex organic materials and pharmaceutical agents. wikipedia.org These reactions are typically conducted under mild conditions. wikipedia.org For example, 6-bromo-2,3-bis[(E)-2-(naphthalen-2-yl)vinyl]quinoxaline has been synthesized via a coupling reaction, yielding a product with potential anticancer activity. nih.gov

Table 3: Coupling Reactions on Bromoquinoxaline Derivatives

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | 3-Bromoquinoxalin-2-amine | Arylboronic acids | Pd-based catalyst | 3-Arylquinoxalin-2-amines | thieme-connect.de |

| Stille | 3-Bromoquinoxalin-2-amine | Organostannanes | Pd-based catalyst | 3-Hetarylquinoxalin-2-amines | thieme-connect.de |

| Heck | 6-Bromoquinoxaline | 4-Vinylaniline | Pd(OAc)₂, tri(o-tolyl)phosphine | (E)-N,N-dimethyl-4-(2-(quinoxalin-6-yl)vinyl)aniline | mdpi.com |

| Sonogashira | Aryl or Vinyl Halide | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | Aryl/Vinyl-Alkyne | wikipedia.orgorganic-chemistry.org |

Heterocyclic Annulation and Scaffold Hybridization (e.g., Quinoxaline-Isoxazole Hybrids)

The quinoxaline scaffold can be further elaborated by building additional heterocyclic rings onto its framework, a process known as annulation. This strategy leads to the creation of novel, complex, and often biologically active hybrid molecules. A notable example is the synthesis of quinoxaline-isoxazole hybrids. nih.govusm.mybohrium.com

The synthesis of these hybrids is a multi-step process. nih.gov A typical route might start with a substituted 2,3-dichloroquinoxaline, which undergoes selective nucleophilic substitution with an appropriate linker, followed by cyclization reactions to construct the isoxazole (B147169) ring. nih.govusm.my For example, new phenylisoxazole quinoxalin-2-amine (B120755) hybrids have been successfully synthesized in yields ranging from 53–85%. nih.govresearchgate.net These hybrid molecules are of interest for their potential biological activities. nih.govresearchgate.net

Another form of scaffold modification is through cycloaddition reactions. Quinoxaline-annulated fused 1H-pyrrole-2,3-diones have been shown to participate in formal [4+1] annulation reactions with diazooxindoles to create complex spiro[dihydrofuran-2,3'-oxindole] systems. beilstein-journals.org This demonstrates the versatility of the quinoxaline dione structure in constructing intricate, three-dimensional molecules. beilstein-journals.org

Advanced Spectroscopic and Structural Elucidation Techniques for 6 Bromoquinoxaline 2,3 Dione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 6-bromoquinoxaline-2,3-dione derivatives. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the electronic environment of each carbon atom in the molecule.

In the ¹H NMR spectrum of a compound like 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, a close analog, signals are observed in distinct regions corresponding to aromatic and aliphatic protons. researchgate.net For this compound, the aromatic protons on the benzene (B151609) ring would exhibit characteristic chemical shifts and coupling patterns. The proton at C5 (adjacent to the bromine) and the proton at C7 would likely appear as doublets, while the proton at C8 would be a singlet or a narrow multiplet, with their exact positions influenced by the electron-withdrawing effects of the bromine and the dione (B5365651) moiety.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| C2 | - | ~155 |

| C3 | - | ~154 |

| C4a | - | ~130 |

| C5 | ~7.8 (d) | ~120 |

| C6 | - | ~118 |

| C7 | ~7.5 (dd) | ~130 |

| C8 | ~7.9 (d) | ~115 |

| C8a | - | ~135 |

| N1-H | ~12.0 (br s) | - |

| N4-H | ~12.0 (br s) | - |

Note: Values are estimates based on related structures and general substituent effects. Actual values may vary depending on the solvent and experimental conditions. (d = doublet, dd = doublet of doublets, br s = broad singlet).

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula with high confidence.

For this compound, HRMS would be used to confirm its elemental composition of C₈H₅BrN₂O₂. The presence of bromine is readily identified by the characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

The fragmentation of quinoxaline (B1680401) and related dione structures upon electron impact often involves characteristic losses of small neutral molecules. mcmaster.caraco.cat A plausible fragmentation pathway for this compound would begin with the molecular ion [M]⁺. Subsequent fragmentation could involve the sequential loss of two molecules of carbon monoxide (CO), a common fragmentation for diones, leading to significant fragment ions. raco.cat Other fragmentations could involve cleavage of the heterocyclic ring. Analysis of these fragmentation pathways provides valuable corroborating evidence for the proposed structure. mcmaster.canih.gov

Table 2: Predicted HRMS Data and Major Fragments for this compound

| Species | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) | Description |

|---|---|---|---|

| [M]⁺ | 240.9538 | 242.9517 | Molecular Ion |

| [M-CO]⁺ | 212.9589 | 214.9568 | Loss of one CO molecule |

| [M-2CO]⁺ | 184.9639 | 186.9619 | Loss of two CO molecules |

X-ray Crystallography for Ligand-Receptor Interaction Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. In medicinal chemistry, it is particularly crucial for visualizing how a ligand, such as a this compound derivative, interacts with its biological target, such as a protein receptor. nih.govresearchgate.net

Studies on related N1-substituted quinoxaline-2,3-diones have successfully used this technique to understand their binding to kainate receptors. nih.govresearchgate.net By co-crystallizing a ligand with the ligand-binding domain of a receptor, researchers can obtain a high-resolution structure of the complex. This structural data reveals the specific binding mode of the ligand, identifying the key amino acid residues involved in the interaction through hydrogen bonds, hydrophobic interactions, or other non-covalent forces.

For example, the X-ray structure of a related antagonist bound to the GluK1 receptor showed that the ligand stabilized the protein in an open conformation, which is consistent with an antagonistic function. nih.govresearchgate.net Such detailed structural insights are invaluable for structure-activity relationship (SAR) studies and for the rational design of new derivatives with improved potency and selectivity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that different chemical bonds vibrate at specific, characteristic frequencies when they absorb infrared radiation. youtube.com

The IR spectrum of this compound would display several key absorption bands confirming its structure. uniroma1.itpressbooks.pub The most prominent peaks would be the strong absorptions corresponding to the carbonyl (C=O) groups of the dione, typically found in the 1670-1720 cm⁻¹ range. The presence of N-H bonds in the amide structure would give rise to stretching vibrations around 3200-3400 cm⁻¹. Aromatic C-H stretching is expected just above 3000 cm⁻¹, while C=C and C=N bond stretching within the aromatic and heterocyclic rings would appear in the 1450-1600 cm⁻¹ region. vscht.cz

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide | N-H stretch | 3200 - 3400 | Medium, Broad |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium |

| Carbonyl | C=O stretch | 1670 - 1720 | Strong, Sharp |

| Aromatic/Heterocyclic | C=C / C=N stretch | 1450 - 1600 | Medium to Strong |

Chromatographic Methods in Purity Assessment and Isolation (e.g., UPLC)

Chromatographic techniques are essential for the separation, isolation, and purity assessment of synthesized compounds like this compound. Thin-Layer Chromatography (TLC) is commonly used as a rapid, qualitative method to monitor the progress of a chemical reaction and to determine the appropriate solvent system for larger-scale purification. researchgate.net

For quantitative purity analysis and preparative isolation, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice. These techniques utilize a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column packed with a solid adsorbent material (stationary phase).

A typical method for a quinoxaline derivative would involve a reverse-phase column (e.g., C18) with a gradient mobile phase, often consisting of acetonitrile and water. The purity of the this compound sample is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all peaks. A pure sample would ideally show a single, sharp peak at a characteristic retention time.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational Chemistry and Theoretical Investigations of 6 Bromoquinoxaline 2,3 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the determination of the electronic distribution and energy levels, which are key to predicting how a molecule will behave in a chemical reaction.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a prevalent computational method for investigating the electronic structure of molecules due to its balance of accuracy and computational efficiency. In the study of quinoxaline (B1680401) derivatives, DFT calculations are frequently employed to optimize molecular geometries and to understand their electronic properties. For 6-Bromoquinoxaline-2,3-dione, DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(2d, 2p)), are utilized to obtain a detailed understanding of its structural and electronic characteristics. uctm.edu

The presence of the electron-withdrawing bromine atom at the 6-position, along with the two carbonyl groups in the pyrazine (B50134) ring, significantly influences the electron density distribution across the molecule. DFT calculations can precisely map this distribution, highlighting regions of electrophilicity and nucleophilicity. The calculated geometric parameters, such as bond lengths and angles, for substituted quinoxaline-2,3-diones show good correlation with experimental data where available, validating the accuracy of the theoretical approach. uctm.edu

Table 1: Representative DFT Functionals and Basis Sets Used in the Study of Quinoxaline Derivatives

| DFT Functional | Basis Set | Typical Application |

| B3LYP | 6-311++G(2d, 2p) | Geometry optimization, electronic property calculation, vibrational analysis. |

| CAM-B3LYP | 6-311G(d,p) | Prediction of excitation energies and spectroscopic properties. |

| M06-2X | 6-31+G(2d,p) | Calculation of reaction energetics and barrier heights. |

This table is generated based on computational methods applied to quinoxaline derivatives in the provided search results.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Level Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For quinoxaline derivatives, DFT calculations are used to determine the energies of these frontier orbitals. In this compound, the electron-withdrawing nature of the bromine atom and the dione (B5365651) system is expected to lower the energies of both the HOMO and LUMO compared to the unsubstituted quinoxaline-2,3-dione. The HOMO is typically distributed over the benzene (B151609) ring, while the LUMO is often localized on the pyrazine ring containing the electron-deficient centers. This distribution makes the benzene ring susceptible to electrophilic attack and the pyrazine ring prone to nucleophilic attack.

The HOMO-LUMO gap is a key indicator of the electronic and optical properties of these compounds and can be correlated with their potential use in applications such as organic solar cells. wu.ac.th

Table 2: Calculated Frontier Orbital Energies and HOMO-LUMO Gaps for Representative Quinoxaline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 2,3-Diphenylquinoxaline (B159395) derivative 1 | -5.60 | -3.04 | 2.56 |

| 2,3-Diphenylquinoxaline derivative 2 | -5.83 | -3.16 | 2.67 |

| Quinoxaline-2,3-dione derivative (hypothetical) | -6.20 | -2.80 | 3.40 |

| This compound (estimated) | -6.35 | -2.95 | 3.40 |

Data for diphenylquinoxaline derivatives are from a specific study. d-nb.info The values for quinoxaline-2,3-dione and its 6-bromo derivative are hypothetical estimates based on the expected electronic effects of the substituents and are included for illustrative purposes.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and transition states, thereby gaining a comprehensive understanding of the reaction mechanism.

Transition State Characterization

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. The characterization of transition states is a cornerstone of mechanistic studies. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

For reactions involving quinoxaline-2,3-diones, such as N-alkylation, computational methods can be used to locate the transition state structure. uctm.edu In a typical SN2-type N-alkylation, the transition state would involve the partial formation of a bond between a nitrogen atom of the quinoxaline-2,3-dione and the alkylating agent, and the partial breaking of the bond between the alkyl group and its leaving group. The energy of this transition state determines the activation energy and, consequently, the rate of the reaction.

For instance, in a cycloaddition reaction, the transition state would reveal the degree of synchronicity in bond formation. mdpi.com DFT calculations can provide detailed geometric parameters of the transition state, which can then be used to understand the stereochemical and regiochemical outcomes of the reaction.

Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution of one of the atoms in the reactants. KIE studies are a powerful experimental and theoretical tool for probing reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step. A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-limiting step.

In Silico Approaches for Molecular Design and Optimization

In silico methods, which encompass a range of computational techniques, are increasingly used in the design and optimization of molecules with desired properties, particularly in the field of drug discovery. For quinoxaline derivatives, which are known to possess a wide array of biological activities, these approaches are particularly valuable.

Molecular docking is a prominent in silico technique used to predict the binding orientation and affinity of a small molecule to a target protein. In the context of this compound and its analogs, docking studies can be employed to investigate their potential as inhibitors of various enzymes, such as VEGFR-2 or histone deacetylases. escholarship.org These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein, providing a rationale for the observed biological activity and guiding the design of more potent derivatives.

Structure-activity relationship (SAR) studies, often aided by computational methods, help to understand how modifications to the molecular structure affect its biological activity. For example, by computationally evaluating a series of substituted quinoxaline-2,3-diones, researchers can identify which positions on the quinoxaline scaffold are most amenable to modification to enhance a particular biological effect. This iterative process of in silico design, synthesis, and biological evaluation can significantly accelerate the discovery of new therapeutic agents.

Structure-Activity Relationship (SAR) Prediction

Computational chemistry and theoretical investigations play a pivotal role in predicting the Structure-Activity Relationship (SAR) of this compound and its derivatives. These studies provide valuable insights into how modifications to the chemical structure can influence biological activity, thereby guiding the design of more potent and selective compounds. By employing techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, researchers can identify key structural features that govern the therapeutic potential of these molecules.

The this compound scaffold serves as a versatile template for the development of various biologically active agents. The bromine atom at the 6-position significantly influences the electronic properties of the quinoxaline ring system. As an electron-withdrawing group, it can enhance the interaction of the molecule with biological targets and is considered a key feature for the activity of some 2,3-diphenylquinoxaline derivatives as tubulin inhibitors. researchgate.net

Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the electronic characteristics of quinoxaline derivatives. These studies help in calculating crucial parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.govwu.ac.th The energy gap between HOMO and LUMO is a critical factor in determining the chemical reactivity and stability of the molecule. For instance, a smaller energy gap generally implies higher reactivity, which can be correlated with enhanced biological activity.

Molecular docking simulations are another powerful computational tool used to predict the binding modes and affinities of this compound derivatives with various protein targets. These simulations provide a three-dimensional representation of the ligand-receptor interaction, highlighting key amino acid residues involved in the binding. researchgate.netnih.gov For example, docking studies on quinoxaline derivatives targeting enzymes like Aldose Reductase 2 (ALR2) have identified specific interactions with residues such as TYR 48, HIE 110, and TRP 111 as being crucial for inhibitory activity. nih.gov

The insights gained from these computational approaches are often integrated to develop QSAR models. These models mathematically correlate the structural properties (descriptors) of a series of compounds with their biological activities. A 2D-QSAR model developed for quinoxaline derivatives as anticancer agents identified several important molecular descriptors, including energy dispersive (Epsilon3), molecular force field (MMFF_6), and Zcomp Dipole, that influence their cytotoxicity against triple-negative breast cancer cell lines. nih.gov

Based on the available computational and theoretical data for the broader class of quinoxaline derivatives, a predictive SAR for this compound can be inferred. The following interactive data table summarizes the predicted impact of various substitutions on the biological activity of the this compound core.

| Position of Substitution | Substituent Type | Predicted Impact on Biological Activity | Rationale based on Computational Studies |

|---|---|---|---|

| N1 and/or N4 | Alkyl or Aryl groups | Potential for enhanced binding affinity | Substituents at these positions can modulate lipophilicity and steric interactions within the binding pocket of a target protein. |

| C7 | Electron-donating groups (e.g., -OCH3, -NH2) | May increase activity depending on the target | Can alter the electron density of the quinoxaline ring, potentially enhancing interactions with specific amino acid residues. |

| C7 | Electron-withdrawing groups (e.g., -NO2, -CN) | May increase or decrease activity | The effect is highly dependent on the specific biological target and its binding site environment. |

| C5 and C8 | Bulky substituents | Likely to decrease activity | Steric hindrance from bulky groups at these positions could prevent optimal binding to the target. |

It is important to note that these SAR predictions are theoretical and require experimental validation. However, they provide a rational framework for the design of new this compound derivatives with potentially improved therapeutic properties. The synthesis of such derivatives, guided by these computational insights, is a crucial step in the drug discovery and development process. mdpi.com

Biological Activity and Mechanistic Insights of 6 Bromoquinoxaline 2,3 Dione Derivatives

Antineoplastic Mechanisms of Action

Derivatives of 6-Bromoquinoxaline-2,3-dione have emerged as a significant area of research in oncology, demonstrating a variety of mechanisms through which they exert their anticancer effects. These compounds can directly interact with crucial molecular targets within cancer cells, modulate key signaling pathways that govern cell growth and survival, and trigger programmed cell death through specific apoptotic pathways.

Interaction with Molecular Targets (e.g., NMDA Receptors)

Quinoxaline-2,3-dione derivatives have been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel. While the role of NMDA receptors is well-established in the central nervous system, emerging evidence points to their involvement in cancer biology. Structurally related compounds, such as 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) and 6,7-dinitroquinoxaline-2,3-dione (DNQX), have been shown to be high-affinity antagonists of the NMDA receptor-associated glycine sites. nih.gov These compounds competitively inhibit the binding of glycine, a co-agonist required for NMDA receptor activation. nih.gov

Furthermore, derivatives like 5-phosphonomethylquinoxalinediones act as competitive NMDA receptor antagonists. nih.gov The antagonism of NMDA receptors by these quinoxaline (B1680401) derivatives can disrupt glutamate-mediated signaling in cancer cells, which has been implicated in tumor growth and progression.

Modulation of Cancer Cell Signaling Pathways

A key mechanism through which this compound derivatives exhibit their antineoplastic activity is by modulating critical cancer cell signaling pathways. One such pathway is the Wnt/β-catenin signaling cascade, which is often dysregulated in various cancers, leading to uncontrolled cell proliferation.

Studies have identified 2,3,6-trisubstituted quinoxaline derivatives as inhibitors of the Wnt/β-catenin signaling pathway. nih.gov For instance, the derivative GDK-100017 has been shown to reduce the transcriptional activity dependent on the β-catenin-T-cell factor/lymphoid enhancer factor (TCF/LEF) complex in non-small-cell lung cancer cells. nih.gov This inhibition leads to the downregulation of target genes of the Wnt/β-catenin pathway, such as cyclin D1 and Dkk1, which are involved in cell cycle progression. nih.gov By blocking this pathway, these quinoxaline derivatives can arrest the cell cycle, thereby inhibiting cancer cell proliferation. nih.gov

| Derivative Class | Signaling Pathway | Effect | Cancer Cell Line |

| 2,3,6-trisubstituted quinoxalines | Wnt/β-catenin | Inhibition of β-catenin-TCF/LEF transcriptional activity | A549/Wnt2 (Non-small-cell lung cancer) |

| GDK-100017 | Wnt/β-catenin | Downregulation of cyclin D1 and Dkk1, G1 phase cell cycle arrest | A549/wnt2, SW480 (Colon cancer) |

Apoptosis Induction Pathways (e.g., Mitochondrial- and Caspase-3-Dependent Pathways)

The induction of apoptosis, or programmed cell death, is a hallmark of effective anticancer agents. Derivatives of this compound have been shown to trigger apoptosis in cancer cells through intrinsic, mitochondria-mediated pathways involving caspases.

Recent research has demonstrated that certain quinoxaline-based derivatives can induce apoptosis in prostate cancer cells (PC-3). nih.gov Treatment with these compounds leads to an upregulation of pro-apoptotic proteins such as p53, caspase-3, and caspase-8, and a concurrent downregulation of the anti-apoptotic protein Bcl-2. nih.gov The activation of initiator caspases like caspase-8 and executioner caspases like caspase-3 is a central event in the apoptotic cascade. nih.gov

Similarly, benzo[g]quinoxaline derivatives have been found to induce the intrinsic pathway of apoptosis in breast cancer cells (MCF-7) by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. mdpi.com This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in cell death. nih.gov

| Derivative | Apoptotic Pathway | Key Molecular Events | Cancer Cell Line |

| Quinoxaline-based derivative | Intrinsic/Extrinsic | Upregulation of p53, caspase-3, caspase-8; Downregulation of Bcl-2 | PC-3 (Prostate cancer) nih.gov |

| Benzo[g]quinoxaline derivative | Intrinsic | Upregulation of Bax; Downregulation of Bcl-2 | MCF-7 (Breast cancer) mdpi.com |

Antimicrobial Activity Profiles and Spectrum of Action

Quinoxaline derivatives, including those with a 6-bromo substitution, have demonstrated a broad spectrum of antimicrobial activity against various pathogenic microorganisms. nih.gov These compounds have been effective against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. nih.gov

The antimicrobial efficacy of these derivatives is often influenced by the nature and position of substituents on the quinoxaline ring. For example, symmetrically disubstituted quinoxalines have shown significant antibacterial activity. nih.gov The introduction of different functional groups can modulate the antimicrobial spectrum and potency. Some derivatives have exhibited a broad spectrum of activity against most of the tested strains. nih.gov

The following table summarizes the antimicrobial activity of selected quinoxaline derivatives against various microorganisms.

| Compound Class | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |

| Symmetrically disubstituted quinoxalines | Staphylococcus aureus, Bacillus subtilis | Escherichia coli | - |

| Asymmetrically substituted quinoxalines | Reduced activity | Reduced activity | - |

| Pentacyclic quinoxaline | - | - | Candida albicans, Aspergillus flavus |

Neurological Target Engagement and Modulatory Effects

In addition to their antineoplastic and antimicrobial properties, this compound derivatives and their analogues are known to interact with neurological targets, particularly excitatory amino acid receptors.

Excitatory Amino Acid Receptor Ligand Interactions (e.g., GluK1, GluK2)

Quinoxaline-2,3-dione derivatives have been extensively studied as ligands for ionotropic glutamate receptors (iGluRs), including the kainate receptor subtypes GluK1 and GluK2. These receptors play a crucial role in synaptic transmission and plasticity in the central nervous system.

Specifically, α-amino acid-functionalized quinoxaline-2,3-dione analogues have been synthesized and pharmacologically characterized for their interaction with these receptors. nih.gov For instance, the compound designated as 1b in one study displayed a low to mid-micromolar range binding affinity at all tested iGluRs, including GluK1 and GluK2. nih.gov Functional experiments revealed that at a concentration of 100 μM, this compound fully antagonized GluK1 and partially blocked GluK2. nih.gov In contrast, another analogue, 1a , showed lower affinity for GluK1 but a mid-micromolar affinity for GluK2. nih.gov

The binding affinities and functional effects of these derivatives are detailed in the table below.

| Compound | Receptor Subtype | Binding Affinity (Ki) | Functional Effect (at 100 μM) |

| 1a (CNG-10301) | GluK1 | Low affinity | Partial block (33% peak response) |

| GluK2 | 136 μM | Unaffected (96% peak response) | |

| 1b (CNG-10300) | GluK1 | 9-126 μM (across all iGluRs) | Full antagonism (8% peak response) |

| GluK2 | 9-126 μM (across all iGluRs) | Partial block (33% peak response) |

X-ray crystallography studies have provided insights into the binding mode of these quinoxaline-2,3-dione analogues at the ligand-binding domain of GluK1, revealing that the quinoxaline moiety acts as a bioisostere for the amino acid glutamate. nih.gov

Ligand-Binding Domain (LBD) Studies

The quinoxaline-2,3-dione scaffold is a recognized pharmacophore that interacts with the ligand-binding domains (LBDs) of several receptors, particularly ionotropic glutamate receptors (iGluRs). While direct studies on the 6-bromo derivative are not extensively detailed in the provided literature, research on analogous compounds provides significant insights into its probable binding mechanisms.

An X-ray crystallography study of an α-amino acid-linked quinoxaline-2,3-dione analogue (Compound 1b) bound to the LBD of the glutamate receptor subtype GluK1 revealed a distinct binding mode. nih.govacs.orgresearchgate.net The quinoxaline moiety functions as a bioisostere for an amino acid, fitting into the binding pocket. nih.govresearchgate.net However, the attached amino acid portion of the ligand oriented itself into a previously uncharacterized area within the GluK1 receptor site. nih.govresearchgate.net This interaction stabilized the LBD in a notably open conformation, with domain openings varying from 25° to 49°, which is consistent with an antagonistic function. nih.govacs.orgresearchgate.net This demonstrates the substantial conformational changes the GluK1-LBD can undergo upon ligand binding. nih.govresearchgate.net Such studies are crucial for understanding how substitutions, like a bromine atom at the 6-position, could influence receptor affinity and functional activity by altering electronic and steric interactions within the LBD.

Enzymatic Inhibition and Protein Interaction Studies

The structural features of this compound derivatives make them adept at inhibiting various enzymes, including bacterial collagenases and protein kinases.

Bacterial Collagenase Inhibition (e.g., ColH, ColG, ColQ1, ColA)

Bacterial collagenases are zinc-dependent metalloproteases that play a critical role in the pathogenesis of infections by degrading host tissue collagen. nih.govnih.gov While specific inhibitory data for this compound against these enzymes is not prominent, the broader class of quinoxaline derivatives has been investigated as a source of potential inhibitors. researchgate.net Many known collagenase inhibitors function by chelating the catalytic zinc ion in the enzyme's active site, thereby rendering the enzyme inactive. nih.govacs.org Research into various heterocyclic compounds has identified several potent inhibitors of clostridial collagenases (ColG, ColH) and Bacillus cereus collagenases (ColA, ColQ1). nih.govnih.govresearchgate.net The development of such inhibitors is considered a promising anti-virulence strategy, as it disarms bacteria without exerting selective pressure that leads to resistance. nih.gov Further investigation is required to determine the specific efficacy and mechanism of this compound derivatives against this class of enzymes.

Kinase Inhibition

Quinoxaline derivatives are well-established as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. nih.gov Their mechanism often involves competing with ATP for the kinase's binding site.

Notably, a derivative, 6-bromo-3-((3-hydroxyphenyl)amino)quinoxaline-2-carboxylic acid, was identified as a potent dual inhibitor of Pim-1 and Pim-2 kinases, which are overexpressed in numerous cancers. nih.govresearchgate.netnih.gov This compound demonstrated submicromolar inhibitory activity against Pim-1, highlighting the effectiveness of the 6-bromoquinoxaline scaffold. nih.govresearchgate.net

Another area of significant activity is the inhibition of the c-Jun N-terminal kinase (JNK) family, which is involved in stress signaling pathways. mdpi.comnih.gov A unique series of tetracyclic indenoquinoxaline derivatives has been shown to be high-affinity, specific inhibitors of JNKs. nih.gov Docking studies of these compounds revealed that their binding activity is stabilized by hydrogen bonding interactions with key residues such as Asn152, Gln155, and Met149 within the JNK3 active site. nih.gov The inhibitory effects were confirmed by observing a reduction in c-Jun phosphorylation in cell-based assays. mdpi.comnih.gov

| Compound | Target Kinase | Activity (IC50) | Reference |

|---|---|---|---|

| 6-bromo-3-((3-hydroxyphenyl)amino)quinoxaline-2-carboxylic acid | Pim-1 | 180 nM | nih.gov |

| IQ-1S (sodium salt of 11H-indeno[1,2-b]quinoxalin-11-one oxime) | Inhibition of LPS-induced TNF-α production | 0.25 µM | nih.gov |

| IQ-1S (sodium salt of 11H-indeno[1,2-b]quinoxalin-11-one oxime) | Inhibition of LPS-induced IL-6 production | 0.61 µM | nih.gov |

Structure-Activity Relationship (SAR) Studies in Biological Contexts

The biological potency of quinoxaline derivatives is highly dependent on the nature and position of substituents on the core structure. SAR studies help to elucidate the influence of these modifications.

Influence of Bromine Substitution on Biological Potency

The substitution of a bromine atom, particularly at the 6-position of the quinoxaline ring, has been shown to significantly impact biological activity. In the context of Pim kinase inhibition, the introduction of a bromine atom at this position led to a derivative that maintained potent, submicromolar activity against Pim-1. nih.gov This suggests that the electronic and steric properties of the bromine atom at this specific location are favorable for binding. In contrast, substitutions at the 7-position with fluorine, chlorine, or a trifluoromethyl group were found to be unfavorable for activity. nih.gov

Role of Lipophilicity and Steric Factors in Biological Activity

Lipophilicity, or the ability of a compound to dissolve in fats and lipids, is a critical parameter that affects a drug's absorption, distribution, and ability to penetrate cell membranes. nih.govomicsonline.org The introduction of a bromine atom generally increases the lipophilicity of a molecule. This property can enhance the interaction of a drug with hydrophobic pockets in biological targets and facilitate its passage through biological barriers. researchgate.net

However, the relationship between lipophilicity and activity is not always linear. In one study on a series of N-substituted quinoxaline-2-carboxamides with antimycobacterial activity, researchers found no direct correlation between the lipophilicity of the substituents and the observed biological activity. nih.gov This indicates that while lipophilicity is an important factor, other properties such as electronic effects and specific steric interactions (the spatial arrangement of atoms) are also crucial determinants of potency. nih.gov For instance, the size and shape of a substituent (steric factors) can dictate whether a molecule fits optimally into a binding site. mdpi.com The interplay between these factors is complex, and optimizing a lead compound often requires balancing lipophilicity and steric properties to achieve the desired biological effect. researchgate.net

| Structural Modification | Effect on Biological Activity | Target/Context | Reference |

|---|---|---|---|

| Bromine at 6-position | Maintained potent submicromolar activity | Pim-1 Kinase Inhibition | nih.gov |

| Fluorine, Chlorine, or CF3 at 7-position | Unfavorable for activity | Pim-1 Kinase Inhibition | nih.gov |

| Chlorine vs. Bromine substitution | Chlorine produced higher activity than Bromine | Anticancer (specific quinoxaline series) | mdpi.com |

| Varying lipophilic substituents | No direct correlation with activity | Antimycobacterial (quinoxaline-2-carboxamides) | nih.gov |

Applications in Advanced Materials Science

Electron Transport Materials (ETMs) in Organic Electronics

Quinoxaline (B1680401) derivatives are recognized as promising candidates for electron-transporting materials (ETMs) due to their electron-deficient nature, which facilitates efficient electron injection and transport. The introduction of electron-withdrawing groups, such as the bromo substituent and the dione (B5365651) functionality in 6-Bromoquinoxaline-2,3-dione, can further enhance these properties by lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the material. d-nb.info

In the realm of Organic Light-Emitting Diodes (OLEDs), quinoxaline-derived compounds are utilized as emitters, particularly for yellow, orange, and red light, owing to their characteristically narrow band gaps and high thermal and electrochemical stability. clearsynth.com While specific research on the direct application of this compound in OLEDs is not extensively documented, its structural motifs are integral to more complex molecules designed for this purpose. The core structure contributes to the thermal stability and electron-accepting properties of the final material, which are crucial for the longevity and efficiency of OLED devices.

Quinoxaline derivatives are also being investigated as n-type semiconductor materials for Organic Field-Effect Transistors (OFETs). nih.govresearchgate.net The performance of an OFET is largely dependent on the charge carrier mobility of the semiconductor layer. The molecular structure of quinoxaline-based materials can be precisely tuned to optimize their energy levels, bandgaps, and charge transport properties. The presence of electron-withdrawing groups, as seen in this compound, is a key strategy for designing n-type materials with high electron mobility. For instance, studies on quinoxaline derivatives with bromo substituents have shown that these modifications can lead to low-lying LUMO levels (from -3.29 to -3.43 eV), a desirable characteristic for efficient electron transport. d-nb.info

Photovoltaic Applications

The strong electron-accepting nature of the quinoxaline core makes it a valuable component in materials designed for photovoltaic applications, including both dye-sensitized and organic solar cells.

In Dye-Sensitized Solar Cells (DSSCs), quinoxaline derivatives serve as effective auxiliary acceptors and π-bridges in organic sensitizers. nih.gov Their primary roles are to facilitate efficient electron injection from the dye to the semiconductor's conduction band and to enhance light absorption across a broader spectrum. nih.gov Research on novel organic sensitizers has demonstrated that incorporating a quinoxaline unit as an electron-accepting moiety can lead to promising power conversion efficiencies. case.edu For example, novel quinoxaline-based organic sensitizers have been synthesized and utilized in DSSCs, achieving power conversion efficiencies of up to 5.56%. case.edu Theoretical studies on quinoxaline-2,3-dione derivatives have been conducted to optimize their electronic and optical properties for use as sensitizers in DSSCs. researchgate.netbohrium.comwu.ac.th These studies use computational methods like Density Functional Theory (DFT) to predict key parameters such as HOMO-LUMO energy levels, which are crucial for efficient electron injection and dye regeneration. researchgate.netwu.ac.th

| Parameter | Significance in DSSCs |

| HOMO Energy Level | Influences the dye regeneration process. |

| LUMO Energy Level | Affects the electron injection efficiency into the semiconductor. |

| Light Harvesting Efficiency (LHE) | Determines the fraction of incident light absorbed by the dye. |

| Open-Circuit Voltage (Voc) | A key factor in the overall power conversion efficiency of the cell. |

This table summarizes key parameters of sensitizer dyes and their importance in the performance of Dye-Sensitized Solar Cells.

The development of non-fullerene acceptors (NFAs) has been a significant advancement in the field of Organic Solar Cells (OSCs), leading to substantial improvements in power conversion efficiencies. nih.gov The 1,4-dihydro-2,3-quinoxalinedione core, which is the parent structure of this compound, has been incorporated into the design of these NFAs. nih.gov Computational studies on molecule series featuring this core have shown that they can exhibit both visible and near-infrared absorption and good electron mobility, suggesting their potential for use in OSCs. nih.govresearchgate.net The introduction of a bromine atom into the acceptor molecule is a strategy that has been explored to modify the electronic properties and enhance the performance of OSCs.

Role as Chromophores and Dyes

The extended π-conjugated system of the quinoxaline ring system imparts chromophoric properties to its derivatives, enabling them to absorb and in some cases, emit light. This makes them suitable for applications as dyes and in the development of materials with nonlinear optical properties. While specific data for this compound is limited, the broader family of quinoxaline derivatives has been studied for these properties. For instance, multi-branched chromophores derived from indenoquinoxaline units have been shown to possess strong two- and three-photon absorption activities in the near-infrared region. researchgate.net The functionalization of the quinoxaline core, including the introduction of bromo groups, allows for the tuning of these photophysical properties.

Chemically Controllable Switches and Sensors

The inherent electron-deficient nature of the quinoxaline ring system, further modulated by the bromo and dione functional groups, renders this compound and its derivatives highly sensitive to their chemical environment. This sensitivity is being harnessed to create novel chemically controllable switches and sensors that can detect a variety of analytes with high specificity.

Derivatives of quinoxaline-2,3-dione have been shown to act as effective chromogenic and fluorogenic sensors, particularly for anions. The sensing mechanism often relies on the interaction of the analyte with the N-H protons of the dione moiety, which function as anion binding sites. This interaction perturbs the electronic structure of the molecule, leading to a discernible change in its absorption or emission spectrum.

For instance, research into related quinoxaline structures has demonstrated that the introduction of pyrrole groups at the 2 and 3 positions creates a robust binding pocket for anions. While specific data for the 6-bromo derivative is still emerging, the principles of anion recognition through hydrogen bonding are expected to be similar. The electron-withdrawing bromo group at the 6-position can further enhance the acidity of the N-H protons, potentially leading to stronger anion binding and more pronounced sensory responses.

The development of these sensors is crucial for applications in environmental monitoring, industrial process control, and biomedical diagnostics. The ability to fine-tune the sensitivity and selectivity of these sensors by modifying the quinoxaline core makes this class of compounds particularly attractive for creating tailored sensing solutions.

| Sensor Type | Analyte | Sensing Mechanism | Observed Change |

| Chromogenic | Anions (e.g., F⁻, AcO⁻) | Hydrogen bonding with N-H groups | Color change |

| Fluorogenic | Anions (e.g., F⁻, H₂PO₄⁻) | Perturbation of excited state | Fluorescence quenching or enhancement |

Supramolecular Chemistry and Molecular Recognition Elements

Beyond its role in sensing, this compound is a valuable building block in supramolecular chemistry. The ability of the dione's N-H groups to form strong and directional hydrogen bonds makes it an excellent candidate for constructing well-defined, self-assembled structures. These non-covalent interactions are the cornerstone of creating complex supramolecular polymers and architectures with novel functions.

The planar structure of the quinoxaline ring also facilitates π-π stacking interactions, which can further direct the assembly of these molecules into ordered one-, two-, or three-dimensional networks. The presence of the bromine atom provides an additional handle for synthetic modification, allowing for the introduction of other functional groups to tailor the self-assembly process and the properties of the resulting supramolecular materials.

As a molecular recognition element, the dione moiety of this compound exhibits a high affinity for complementary hydrogen bond acceptors. This makes it a key component in the design of synthetic receptors for various guest molecules. The principles of molecular recognition, where host and guest molecules selectively bind, are fundamental to creating systems for targeted drug delivery, catalysis, and chemical separations.

Researchers are exploring the incorporation of the this compound motif into larger macrocyclic or cage-like structures to create highly selective host molecules. The pre-organization of the binding sites within these larger frameworks can lead to a significant enhancement in binding affinity and selectivity for specific guest species.

| Interaction Type | Role in Supramolecular Assembly | Potential Application |

| Hydrogen Bonding | Directs the formation of ordered structures | Creation of functional materials, gels |

| π-π Stacking | Stabilizes supramolecular architectures | Development of organic electronics |

| Halogen Bonding | Provides directional control in crystal engineering | Design of crystalline materials with specific properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.